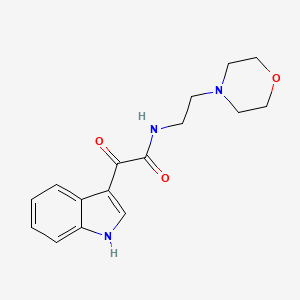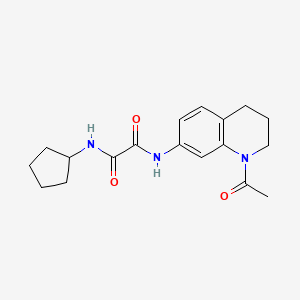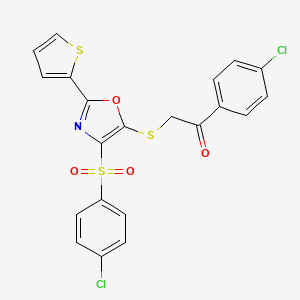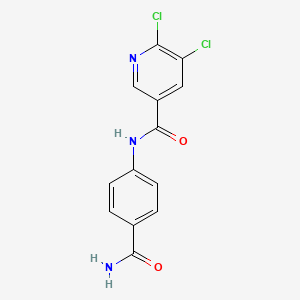
2-(1H-indol-3-yl)-N-(2-morpholin-4-ylethyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-(2-morpholin-4-ylethyl)-2-oxoacetamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied in the field of cancer research. MI-2 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Applications De Recherche Scientifique
Antifungal and Antimicrobial Agents
A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents against Candida and Aspergillus species. The introduction of a gem-dimethyl on the morpholin-2-one core significantly improved plasmatic stability while maintaining antifungal activity. These derivatives show promise for broad antifungal applications, including against molds and dermatophytes, with in vivo efficacy demonstrated in systemic Candida albicans infection models (Bardiot et al., 2015).
Anticancer Research
A research focused on synthesizing new N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and evaluating their antitumor properties. The compounds exhibited promising anticancer activities, indicating potential as new anticancer agents. This work underscores the relevance of such compounds in searching for novel anticancer therapies (Horishny et al., 2020).
Neuroprotective and Antinociceptive Effects
Research into the neuroprotective and antinociceptive effects of related compounds revealed the discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which displayed high affinity for σ1 receptors. This compound showed potential in treating inflammatory pain through its antinociceptive effect, as demonstrated in the formalin test for local peripheral and intrathecal administration (Navarrete-Vázquez et al., 2016).
Marine Inspired Drug Leads
Marine-inspired research synthesized derivatives built on a 2-(1H-indol-3-yl)-N,N-dimethylethanamine scaffold with different halogen substitutions to evaluate their in vitro and in vivo antidepressant and sedative activities. These studies highlight the role of bromine in providing novel chemical spaces for drug discovery, indicating the therapeutic potential of such compounds in mental health applications (Ibrahim et al., 2017).
Antimicrobial and Hemolytic Activity
Another study synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, showing significant antimicrobial activity against selected microbial species. The hemolytic activity screening indicated low toxicity, suggesting these compounds could be further explored for antimicrobial applications with minimal side effects (Gul et al., 2017).
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-(2-morpholin-4-ylethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-15(13-11-18-14-4-2-1-3-12(13)14)16(21)17-5-6-19-7-9-22-10-8-19/h1-4,11,18H,5-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSVFDAJWCEEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1H-indol-3-yl)-N-[2-(morpholin-4-yl)ethyl]-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)
![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)
![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2593584.png)
![3-Methoxy-N-methyl-N-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2593586.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2593589.png)

![(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one](/img/structure/B2593593.png)
![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)
![3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B2593596.png)
![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl[1-(4-phenylphenyl)ethyl]amine](/img/structure/B2593599.png)

